
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a diazenyl group attached to a phenoxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate typically involves the reaction of 4-aminophenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-aminophenoxy)acetate. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid, followed by coupling with pyrrolidine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce amine-substituted compounds.
科学的研究の応用
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers
作用機序
The mechanism of action of ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities and exhibit comparable biological activities.
Phenoxyacetate derivatives: These compounds have similar chemical properties and are used in various applications, including herbicides and pharmaceuticals.
Uniqueness
Ethyl 2-(4-pyrrolidin-1-yldiazenylphenoxy)acetate is unique due to the combination of its diazenyl and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
34153-38-3 |
|---|---|
分子式 |
C14H19N3O3 |
分子量 |
277.32 g/mol |
IUPAC名 |
ethyl 2-[4-(pyrrolidin-1-yldiazenyl)phenoxy]acetate |
InChI |
InChI=1S/C14H19N3O3/c1-2-19-14(18)11-20-13-7-5-12(6-8-13)15-16-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3 |
InChIキー |
KBEBCJGEOYKREV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC=C(C=C1)N=NN2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


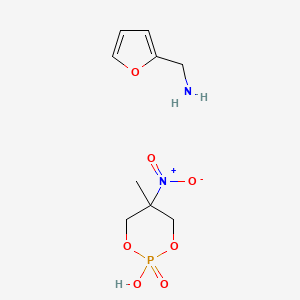

![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
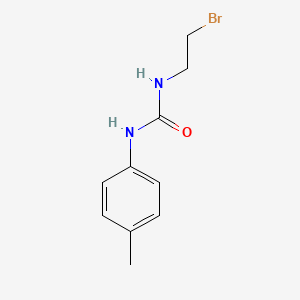
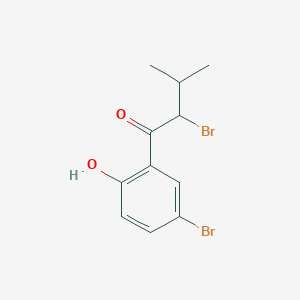
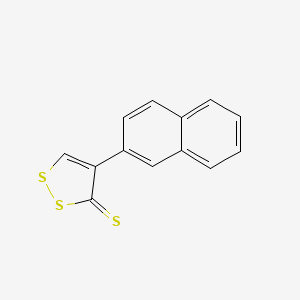
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)
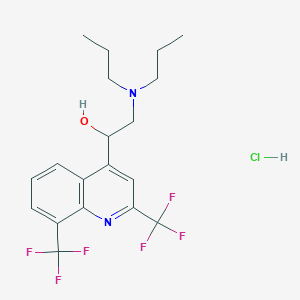
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)

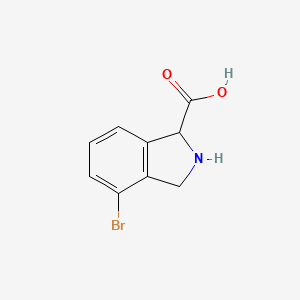
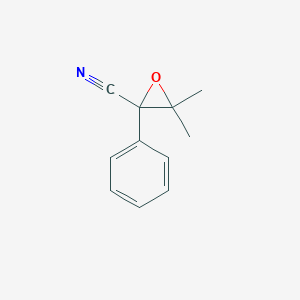
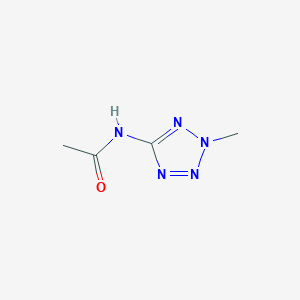
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
